Littorine

Description

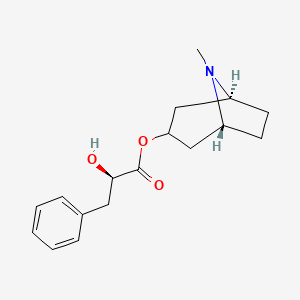

Structure

3D Structure

Propriétés

Numéro CAS |

21956-47-8 |

|---|---|

Formule moléculaire |

C17H23NO3 |

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

Clé InChI |

FNRXUEYLFZLOEZ-LGGPCSOHSA-N |

SMILES isomérique |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O |

SMILES canonique |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Littorine; (R)-(-)-Littorine; |

Origine du produit |

United States |

Foundational & Exploratory

what is the chemical structure of littorine

An In-depth Technical Guide to the Chemical Structure of Littorine (B1216117) for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a naturally occurring tropane (B1204802) alkaloid found in a variety of plant species, including those of the Datura and Atropa genera.[1][2][3][4] As a key intermediate in the biosynthesis of other pharmacologically significant alkaloids such as hyoscyamine (B1674123) and scopolamine, this compound is of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, physicochemical properties, and biosynthetic pathway. Detailed experimental methodologies for its isolation and analysis are also presented, along with a summary of its quantitative data.

Chemical Structure and Nomenclature

This compound is an ester of tropine (B42219) and (R)-(-)-3-phenyl-lactic acid. The core of its structure is the 8-methyl-8-azabicyclo[3.2.1]octane ring system, characteristic of tropane alkaloids.

-

IUPAC Name: (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate[5]

-

CAS Number: 21956-47-8

-

Molecular Formula: C₁₇H₂₃NO₃

-

SMILES: CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)--INVALID-LINK--O

The stereochemistry of this compound is a critical aspect of its chemical identity. The molecule possesses specific stereocenters that define its three-dimensional structure and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 289.37 g/mol | |

| Melting Point | 80 °C | |

| Appearance | Solid powder | |

| Exact Mass | 289.1678 | |

| Elemental Analysis | C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59% |

Biosynthesis of this compound

This compound plays a crucial role as an intermediate in the biosynthesis of other tropane alkaloids. The biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted to phenyllactic acid. This acid then forms an ester with tropine, which is derived from L-ornithine, to yield this compound. Subsequently, this compound can undergo rearrangement to form hyoscyamine.

Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine.

Experimental Protocols

Isolation of this compound from Plant Material

The following is a general protocol for the isolation of this compound from plant sources such as Datura stramonium.

Materials:

-

Dried and powdered plant material (e.g., roots)

-

Hydrochloric acid (1 M)

-

Ammonia (B1221849) solution

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

-

Extraction: Macerate the powdered plant material in methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: Dissolve the crude extract in 1 M hydrochloric acid and filter. Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Basify the aqueous layer with ammonia solution to a pH of 9-10.

-

Solvent Partitioning: Extract the basified aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

-

Chromatographic Purification: Subject the crude alkaloid fraction to column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol. Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Crystallization: Combine the fractions containing this compound and evaporate the solvent. Recrystallize the residue from an appropriate solvent system to obtain pure this compound.

Analytical Methods

The identification and quantification of this compound can be performed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. Detection is typically performed using a UV detector at a wavelength of approximately 210 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): this compound can be analyzed by GC-MS after derivatization to increase its volatility. This technique provides information on both the retention time and the mass spectrum of the compound, allowing for definitive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure and stereochemistry.

Biological Significance and Applications

This compound's primary significance lies in its role as a biosynthetic precursor to other tropane alkaloids with established pharmacological activities. Research into the biosynthesis of these alkaloids is crucial for developing biotechnological production methods. Furthermore, understanding the structure and reactivity of this compound can inform the design and synthesis of novel therapeutic agents that may interact with cholinergic pathways. Its applications in research are primarily focused on studies of cognitive enhancement and neurodegenerative diseases.

References

The Littorine Biosynthesis Pathway in Solanaceae: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the littorine (B1216117) biosynthesis pathway, a critical segment of the tropane (B1204802) alkaloid biosynthetic route in the Solanaceae family. Tropane alkaloids, including the pharmaceutically important compounds hyoscyamine (B1674123) and scopolamine, have a long history in medicine. This compound serves as a key intermediate in their formation. This document details the core enzymatic steps leading to this compound synthesis, presents available quantitative data, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical and experimental workflows. This guide is intended to be a valuable resource for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction

The Solanaceae family, which includes plants such as Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and Datura stramonium, is a rich source of tropane alkaloids.[1][2] These secondary metabolites are characterized by a bicyclic tropane ring structure and exhibit a range of pharmacological activities, most notably as anticholinergic agents.[3] The biosynthesis of the medicinally significant tropane alkaloids, hyoscyamine and scopolamine, proceeds through a multi-step pathway primarily occurring in the roots of these plants.[4] A pivotal intermediate in this pathway is this compound, the ester of tropine (B42219) and phenyllactic acid.[5] The elucidation of the this compound biosynthesis pathway has been a significant area of research, revealing a unique set of enzymatic reactions that are distinct from other acyltransferase-mediated pathways.

This guide focuses on the core pathway of this compound biosynthesis, detailing the key enzymes, their substrates, and products. It also provides practical, in-depth experimental protocols for researchers studying this pathway, from metabolite extraction and analysis to gene expression and enzyme characterization.

The Core this compound Biosynthesis Pathway

The formation of this compound from its primary metabolic precursors involves a series of enzymatic reactions that can be broadly divided into two branches: the formation of the tropane moiety (tropine) and the synthesis of the acyl donor (phenyllactic acid), followed by their condensation.

Biosynthesis of the Tropane Moiety: From Putrescine to Tropine

The tropane ring of this compound is derived from the amino acid L-ornithine or L-arginine via the intermediate putrescine. The key steps leading to tropine are:

-

N-methylation of Putrescine: Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to putrescine, forming N-methylputrescine. This is a critical regulatory point in the pathway.

-

Oxidation of N-methylputrescine: The enzyme N-methylputrescine oxidase (MPO) oxidizes N-methylputrescine to 4-methylaminobutanal.

-

Cyclization and Tropinone (B130398) Formation: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation is then converted to tropinone through a series of reactions catalyzed by a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme, CYP82M3.

-

Reduction of Tropinone to Tropine: Tropinone is stereospecifically reduced to tropine by tropinone reductase I (TRI). Another reductase, tropinone reductase II (TRII), produces pseudotropine, which is not a precursor for this compound.

Biosynthesis of the Acyl Donor: From Phenylalanine to Phenyllactylglucose

The phenyllactic acid moiety of this compound is derived from the aromatic amino acid L-phenylalanine. The steps are as follows:

-

Transamination of Phenylalanine: An aromatic amino acid aminotransferase (ArAT4) catalyzes the conversion of L-phenylalanine to phenylpyruvic acid.

-

Reduction of Phenylpyruvic acid: Phenylpyruvic acid reductase (PPAR) reduces phenylpyruvic acid to phenyllactate.

-

Glycosylation of Phenyllactate: A key step in activating phenyllactate for esterification is its glycosylation. Phenyllactate UDP-glycosyltransferase (UGT1) utilizes UDP-glucose to convert phenyllactate into phenyllactylglucose. This activated intermediate serves as the acyl donor for this compound synthase.

Condensation to Form this compound

The final step in this compound biosynthesis is the esterification of tropine with the activated phenyllactyl group:

-

This compound Synthase Activity: this compound synthase (LS), a member of the serine carboxypeptidase-like (SCPL) acyltransferase family, catalyzes the transfer of the phenyllactyl group from phenyllactylglucose to tropine, forming this compound and releasing glucose.

The overall biosynthetic pathway to this compound is depicted in the following diagram:

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the regulation and potential for metabolic engineering of the this compound biosynthesis pathway. While comprehensive kinetic data for all enzymes is not yet available in the literature, this section summarizes the known quantitative information.

Table 1: Enzyme Kinetic Parameters for Tropinone Reductase I (TRI) from various Solanaceae species.

| Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| M. caulescens | Tropinone | 0.09 ± 0.01 | 5.53 ± 0.21 | 61.46 ± 5.76 |

| A. belladonna | Tropinone | 0.12 ± 0.02 | 4.21 ± 0.15 | 35.08 ± 4.21 |

| B. arborea | Tropinone | 0.15 ± 0.03 | 3.89 ± 0.28 | 25.93 ± 3.12 |

Note: Attempts to determine the kinetic parameters for this compound synthase have been challenging due to the difficulty in synthesizing sufficient quantities of its substrate, phenyllactylglucose. Kinetic data for phenyllactate UDP-glycosyltransferase (UGT1) with its native substrates are not yet reported in the literature.

Table 2: Tropane Alkaloid Content in Atropa belladonna.

| Plant Part | Hyoscyamine (mg/g DW) | Anisodamine (mg/g DW) | Scopolamine (mg/g DW) |

| Roots | 0.53 | 0.50 | 0.27 |

| Leaves | 0.92 | 0.09 | 0.32 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Tropane Alkaloids

This protocol describes a general method for the extraction and quantification of tropane alkaloids, including this compound, from plant tissues using HPLC-MS/MS.

Materials:

-

Plant tissue (e.g., roots of A. belladonna)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer: 80% methanol with 0.1% formic acid

-

Microcentrifuge tubes

-

Microcentrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

HPLC-MS/MS system

-

Analytical standards for this compound, hyoscyamine, scopolamine, etc.

Procedure:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 50-100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of extraction buffer to the tube.

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in a water bath sonicator.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Sample Cleanup:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Inject the filtered extract onto an HPLC-MS/MS system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to separate the alkaloids of interest.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Select specific precursor-product ion transitions for each target alkaloid.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of analytical standards.

-

Quantify the concentration of each alkaloid in the samples by comparing their peak areas to the standard curve.

-

Gene Expression Analysis by qRT-PCR

This protocol details the steps for measuring the transcript levels of key biosynthetic genes (e.g., UGT1, LS) using quantitative real-time PCR.

Materials:

-

Plant tissue (e.g., roots)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

-

DNase I

-

Spectrophotometer (e.g., NanoDrop)

-

Agarose (B213101) gel electrophoresis system

-

cDNA synthesis kit

-

Gene-specific primers for target and reference genes

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from finely ground plant tissue using a commercial kit or a standard protocol (e.g., TRIzol).

-

Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

-

-

RNA Quality and Quantity:

-

Determine RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on a 1% agarose gel. The presence of distinct 28S and 18S ribosomal RNA bands indicates intact RNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design primers specific to your target genes (UGT1, LS) and a stable reference gene (e.g., Actin, EF1α).

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and SYBR Green master mix.

-

Run the reaction on a qRT-PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis at the end to confirm the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the reference gene and a control sample.

-

Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes the expression of biosynthetic enzymes (e.g., UGT1, LS) in E. coli for subsequent in vitro characterization.

Materials:

-

Expression vector (e.g., pET vector with a His-tag)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and agar (B569324) plates with appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE system

Procedure:

-

Cloning:

-

Clone the coding sequence of the target enzyme into an expression vector.

-

-

Transformation:

-

Transform the expression construct into competent E. coli cells.

-

Plate on selective LB agar plates and incubate overnight at 37°C.

-

-

Expression:

-

Inoculate a single colony into a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Lyse the cells by sonication.

-

Centrifuge to pellet cell debris.

-

-

Purification:

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Verification:

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

In Vitro Enzyme Assays

4.4.1. Phenyllactate UDP-glycosyltransferase (UGT1) Assay

This assay measures the activity of UGT1 by detecting the formation of UDP, a product of the glycosylation reaction.

Materials:

-

Purified recombinant UGT1 enzyme

-

Phenyllactate

-

UDP-glucose

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar UDP detection kit

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a microplate well, combine the assay buffer, phenyllactate (substrate), and purified UGT1 enzyme.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate at the optimal temperature (e.g., 30°C) for a defined period.

-

-

UDP Detection:

-

Stop the reaction according to the UDP detection kit manufacturer's instructions (e.g., by adding a reagent that halts enzymatic activity).

-

Add the UDP detection reagent, which contains enzymes that convert UDP to ATP, which in turn is used in a luciferase reaction to produce light.

-

Incubate as recommended by the kit.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

The amount of light produced is proportional to the amount of UDP formed, and thus to the UGT1 activity.

-

-

Kinetic Analysis:

-

To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

-

4.4.2. This compound Synthase (LS) Assay

This assay measures the formation of this compound from tropine and phenyllactylglucose.

Materials:

-

Purified recombinant LS enzyme

-

Tropine

-

Phenyllactylglucose (requires enzymatic or chemical synthesis)

-

Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

-

Quenching solution (e.g., methanol)

-

HPLC-MS/MS system

Procedure:

-

Substrate Preparation:

-

Phenyllactylglucose can be synthesized in situ by including purified UGT1, phenyllactate, and UDP-glucose in the reaction mixture, or it can be synthesized and purified separately.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, tropine, phenyllactylglucose, and purified LS enzyme.

-

Incubate at the optimal temperature for a defined period.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).

-

Centrifuge to pellet any precipitated protein.

-

-

Analysis:

-

Analyze the supernatant by HPLC-MS/MS to detect and quantify the formation of this compound, as described in section 4.1.

-

-

Kinetic Analysis:

-

Determine kinetic parameters by varying the concentration of one substrate while keeping the other constant and measuring the initial rate of this compound formation.

-

Conclusion

The elucidation of the this compound biosynthesis pathway in Solanaceae has provided significant insights into the complex biochemistry of tropane alkaloid formation. The identification of the key enzymes, phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS), has filled a critical gap in our understanding of this important metabolic route. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the regulation of this pathway, characterize the enzymes involved, and explore opportunities for metabolic engineering to enhance the production of valuable tropane alkaloids. While quantitative kinetic data for the core enzymes remains a key area for future research, the methodologies presented here will facilitate these and other future investigations into the fascinating world of plant secondary metabolism.

References

- 1. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 2. Promega UDP-Glo Glycosyltransferase Assay, 4,000 assays 4000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Multiple independent losses of the biosynthetic pathway for two tropane alkaloids in the Solanaceae family - PMC [pmc.ncbi.nlm.nih.gov]

Littorine Alkaloid: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a tropane (B1204802) alkaloid that serves as a crucial biosynthetic intermediate in the production of the pharmacologically significant anticholinergic drugs, hyoscyamine (B1674123) and scopolamine. As the direct precursor to hyoscyamine, the study of this compound's natural sources, biosynthesis, and extraction is paramount for the metabolic engineering of high-yield medicinal plants and the development of novel synthetic biology platforms for drug production. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its origins in the plant kingdom, the enzymatic pathways governing its formation, and the experimental methodologies for its isolation and characterization.

Primary Natural Sources of this compound

This compound is predominantly found in plants belonging to the Solanaceae (nightshade) family, a group renowned for its production of a diverse array of tropane alkaloids. The biosynthesis of these alkaloids, including this compound, primarily occurs in the root tissues, from where they are transported to aerial parts of the plant. Key plant species that serve as natural sources of this compound include:

-

Atropa belladonna (Deadly Nightshade): This plant is a well-established commercial source for tropane alkaloids. Hairy root cultures of Atropa belladonna have been shown to produce significant levels of these compounds, including this compound.[1]

-

Datura species: Various species within the Datura genus, such as Datura stramonium (Jimsonweed) and Datura innoxia, are known producers of this compound.[2] Hairy root cultures of Datura innoxia have been extensively used as a model system to study the kinetics of this compound biosynthesis and its subsequent conversion to hyoscyamine.[3][4]

-

Hyoscyamus niger (Henbane): This species is another member of the Solanaceae family that synthesizes this compound as part of its tropane alkaloid biosynthetic pathway.

-

Scopolia species: Plants of the Scopolia genus also contribute to the natural sources of this compound.

Quantitative Data on this compound and Related Alkaloids

Quantitative analysis of this compound in plant tissues can be challenging due to its transient nature as an intermediate. It is often found in lower concentrations compared to the end-product alkaloids, hyoscyamine and scopolamine. The following table summarizes available quantitative data for this compound and related tropane alkaloids in relevant plant systems.

| Plant Species/Culture | Plant Part/Culture Condition | Compound | Concentration/Rate of Biosynthesis | Reference |

| Datura innoxia | Hairy Root Cultures | This compound | Apparent rate of formation: 1.8 µmol ¹³C·flask⁻¹·d⁻¹ | [3] |

| Datura innoxia | Hairy Root Cultures | Hyoscyamine | Apparent rate of formation: 0.9 µmol ¹³C·flask⁻¹·d⁻¹ | |

| Atropa belladonna | Hairy Root Cultures | Scopolamine | Up to 1.59 mg/g dry weight in bioreactor culture | |

| Atropa belladonna | Hairy Root Cultures | Total Alkaloids | 1.1 mg/g to 8 mg/g dry weight |

Biosynthesis of this compound

The biosynthesis of this compound is a key step in the tropane alkaloid pathway. It involves the esterification of tropine (B42219) (a tropane ring derivative) and phenyllactic acid. The elucidation of this pathway has been a significant focus of research, leading to the identification of the key enzymes involved.

The biosynthetic pathway can be summarized as follows:

-

Formation of Tropine: The tropane ring system is synthesized from amino acids, primarily ornithine and arginine.

-

Formation of Phenyllactic Acid: The amino acid phenylalanine is converted to phenyllactic acid.

-

Esterification: Tropine and phenyllactic acid are esterified to form this compound. This reaction is catalyzed by a this compound synthase.

-

Conversion to Hyoscyamine: this compound is then rearranged to form hyoscyamine aldehyde by the enzyme this compound mutase (a cytochrome P450 enzyme), which is subsequently reduced to hyoscyamine.

Experimental Protocols

General Protocol for Extraction of Tropane Alkaloids (including this compound) from Plant Material

This protocol outlines a general acid-base extraction method suitable for the isolation of tropane alkaloids from dried plant material, such as roots.

Materials:

-

Dried and powdered plant material (e.g., Atropa belladonna roots)

-

1 M Sulfuric acid (H₂SO₄)

-

25% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Filter paper

-

Separatory funnel

Procedure:

-

Maceration: Weigh a known amount of the dried, powdered plant material and place it in a flask. Add methanol to cover the material and allow it to macerate for 24-48 hours at room temperature with occasional shaking.

-

Filtration: Filter the methanolic extract through filter paper to remove the solid plant debris.

-

Acidification: Evaporate the methanol from the filtrate using a rotary evaporator. Resuspend the resulting aqueous extract in 1 M H₂SO₄. This step protonates the alkaloids, making them soluble in the aqueous phase.

-

Defatting: Transfer the acidic aqueous solution to a separatory funnel and wash it with dichloromethane or chloroform to remove non-polar impurities. Discard the organic layer.

-

Basification: Carefully add 25% NH₄OH to the aqueous phase until the pH is between 9 and 10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform in the separatory funnel. The alkaloids will partition into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

Analytical Methods for Identification and Quantification

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and other tropane alkaloids.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: UV detection at a wavelength around 210-220 nm is suitable for tropane alkaloids. Diode-array detection (DAD) can provide spectral information for peak identification.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds, and it can be used for the analysis of tropane alkaloids after derivatization or for their direct analysis if they are sufficiently volatile.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Split or splitless injection can be used depending on the concentration of the analytes.

-

Mass Spectrometry: Electron ionization (EI) is commonly used for fragmentation, and the resulting mass spectrum can be compared to spectral libraries for compound identification. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable technique for the structural elucidation of isolated compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of this compound, allowing for its unambiguous identification.

Conclusion

This compound stands as a pivotal molecule in the biosynthesis of essential tropane alkaloid-based pharmaceuticals. A thorough understanding of its natural distribution, the intricacies of its biosynthetic pathway, and robust methods for its extraction and analysis are crucial for advancing research in phytochemistry and drug development. The information presented in this guide serves as a comprehensive resource for scientists and researchers aiming to explore the potential of this compound, whether for enhancing its production in natural systems through metabolic engineering or for its utilization in synthetic biology applications to create novel therapeutic agents. Further research focusing on the quantitative analysis of this compound across a wider range of Solanaceae species and the optimization of extraction protocols to maximize its yield will be invaluable to the field.

References

physical and chemical properties of littorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a naturally occurring tropane (B1204802) alkaloid found in various plants of the Solanaceae family, including species of Datura and Atropa belladonna. It is a significant biosynthetic precursor to the pharmacologically important alkaloids hyoscyamine (B1674123) and scopolamine. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, purification, and characterization, and a discussion of its known role in biological signaling pathways.

Physical and Chemical Properties

This compound is a white, crystalline solid. Its chemical structure consists of a tropine (B42219) base esterified with (R)-phenyllactic acid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₃ | [1][2] |

| Molecular Weight | 289.37 g/mol | [1][2] |

| Melting Point | 80 °C | [3] |

| Boiling Point | Data not available | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in DMSO. This compound hydrochloride is slightly soluble in water and methanol (B129727). | |

| pKa | Data not available | |

| CAS Number | 21956-47-8 | |

| IUPAC Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (2R)-2-hydroxy-3-phenylpropanoate |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| ¹³C NMR | Chemical shifts observed at 173.2 ppm (C-1') and in the aromatic region (120-140 ppm). | |

| Mass Spectrometry | Exact Mass: 289.1678 |

Experimental Protocols

Extraction and Purification of this compound from Datura Species

This protocol is a general method for the extraction of tropane alkaloids from Datura plant material and can be adapted for the specific isolation of this compound.

Materials:

-

Dried and powdered Datura plant material (e.g., leaves, seeds)

-

Methanol

-

25% Ammonia (B1221849) solution

-

1N Sulfuric acid

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., chloroform:methanol gradient)

-

Rotary evaporator

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

Extraction: Macerate 100 g of dried, powdered plant material in a 1 L mixture of chloroform, methanol, and 25% ammonia solution (15:15:1 v/v/v) for 24 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture and wash the plant residue with the same solvent system. Combine the filtrates.

-

Acid-Base Extraction: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of 1N sulfuric acid. Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds.

-

Basification and Re-extraction: Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution. Extract the alkaloids with 3 x 50 mL of chloroform.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract.

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in chloroform.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:ammonia - 85:14:1) and visualizing with Dragendorff's reagent.

-

Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method can be used for the quantification of this compound in plant extracts.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water).

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 210 nm

-

-

Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Characterization of this compound

NMR spectroscopy is used to confirm the structure of the isolated this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Solvent:

-

Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish the connectivity between protons and carbons and confirm the structure.

-

-

Data Analysis: Process the NMR data and compare the chemical shifts and coupling constants with published data for this compound to confirm its identity.

Signaling Pathways

The primary and well-established signaling pathway involving this compound is its role as a key intermediate in the biosynthesis of hyoscyamine.

Biosynthesis of Hyoscyamine from this compound

This compound undergoes an intramolecular rearrangement to form hyoscyamine. This conversion is catalyzed by the cytochrome P450 enzyme, CYP80F1, also known as this compound mutase/monooxygenase. The process involves an oxidation and rearrangement of the phenyllactic acid moiety of this compound to the tropic acid moiety of hyoscyamine.

Caption: Biosynthesis of hyoscyamine from this compound.

Experimental Workflow for Studying this compound's Role in Hyoscyamine Biosynthesis

The following workflow outlines a typical experimental approach to investigate the conversion of this compound to hyoscyamine in a plant system, such as hairy root cultures of Datura stramonium.

Caption: Workflow for tracing this compound's conversion.

Conclusion

This compound stands as a crucial molecule in the biosynthesis of tropane alkaloids with significant medicinal applications. This guide provides a foundational understanding of its chemical and physical properties, alongside practical experimental protocols for its study. Further research into the specific pharmacological activities of this compound itself, beyond its role as a precursor, may reveal new therapeutic potentials.

References

Unveiling the Bioactive Potential of Littorine: A Technical Guide

An In-depth Examination of "Littorine" in Biological and Pharmacological Research

The term "this compound" presents a notable ambiguity in scientific literature, referring to two distinct chemical entities from vastly different biological origins. This guide aims to elucidate the biological activities associated with both the tropane (B1204802) alkaloid This compound (B1216117), a key intermediate in the biosynthesis of potent anticholinergic drugs, and extracts derived from the marine snail genus Littorina, which have demonstrated promising anti-inflammatory properties. This document will provide a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Section 1: Bioactivity of Extracts from the Marine Snail Littorina

Extracts from the marine gastropod genus Littorina, commonly known as periwinkles, have been investigated for their pharmacological properties. The most significant activity identified to date is anti-inflammatory, with studies also pointing towards potential antimicrobial and cytotoxic activities, areas that warrant further investigation.

Anti-Inflammatory Activity

Research has demonstrated that extracts from Littorina littorea possess anti-inflammatory effects. A key study evaluated the in vivo anti-inflammatory potential of an ethanol (B145695) extract using a carrageenan-induced paw edema model in chicks.[1][2]

The following table summarizes the quantitative data on the anti-inflammatory activity of the Littorina littorea ethanol extract.

| Extract/Compound | Animal Model | Assay | Potency (ED₅₀) | Reference |

| Littorina littorea (Ethanol Extract) | 7-day old chicks | Carrageenan-induced paw edema | 119.80 mg/kg | [1] |

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Model: Seven-day-old cockerels are typically used.[3]

-

Grouping: Animals are divided into control and experimental groups.

-

Test Substance Administration: The Littorina littorea extract, dissolved in a suitable vehicle, is administered orally to the experimental groups at various doses. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control, and the vehicle alone is given to the negative control group.[2]

-

Induction of Inflammation: One hour after the administration of the test substance, a 2% solution of carrageenan in saline is injected into the sub-plantar tissue of the right footpad of each chick to induce localized edema.

-

Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., hourly for up to 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the negative control group. The ED₅₀ value is then determined by plotting a dose-response curve.

Other Potential Bioactivities

While comprehensive studies on Littorina extracts are limited, research on other marine mollusks suggests potential for antimicrobial and cytotoxic activities. Methanol and chloroform (B151607) extracts from various marine snails have shown inhibitory effects against pathogenic bacteria such as Bacillus subtilis and Escherichia coli. Further investigation into Littorina species for these properties could be a promising area of research.

A general protocol for preparing extracts from marine mollusks for bioactivity screening is as follows:

-

Sample Collection and Preparation: Collect fresh Littorina specimens. The soft tissues are separated from the shells, washed with distilled water, and can be freeze-dried. The dried tissue is then pulverized into a fine powder.

-

Solvent Extraction: The powdered tissue is subjected to cold maceration with a suitable solvent (e.g., ethanol, methanol, or acetone). The mixture is typically stirred for an extended period (e.g., 24-48 hours) at a low temperature.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Storage: The crude extract is stored at a low temperature (e.g., 4°C or -20°C) until further use.

Section 2: The Tropane Alkaloid this compound

This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. It is not a final bioactive product in itself but rather a crucial intermediate in the biosynthesis of the pharmacologically important anticholinergic alkaloids, hyoscyamine (B1674123) and scopolamine.

Role in Biosynthesis and Mechanism of Action

The primary biological significance of this compound lies in its position within the tropane alkaloid biosynthetic pathway. It is formed from the esterification of tropine (B42219) and phenyllactic acid. This compound then undergoes a rearrangement catalyzed by the cytochrome P450 enzyme, this compound mutase/monooxygenase (CYP80F1), to form hyoscyamine aldehyde. This aldehyde is subsequently reduced to hyoscyamine, which can be further converted to scopolamine.

The pharmacological activity of this compound is intrinsically linked to its downstream products, hyoscyamine and scopolamine. These compounds act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors, leading to their well-known anticholinergic effects.

Enzyme Key:

-

ArAT4: Aromatic aminotransferase 4

-

UGT1: Phenyllactate UDP-glycosyltransferase

-

LS: this compound synthase

-

CYP80F1: Cytochrome P450 80F1

-

HDH: Hyoscyamine dehydrogenase

-

H6H: Hyoscyamine 6β-hydroxylase

References

A Technical Guide to the Discovery, Isolation, and Analysis of Littorine from Plant Sources

Introduction

Littorine (B1216117) is a tropane (B1204802) alkaloid and a key biosynthetic intermediate in the production of the pharmacologically significant anticholinergic agents hyoscyamine (B1674123) and scopolamine.[1][2] As the direct precursor to hyoscyamine, the study of this compound is crucial for understanding and engineering the metabolic pathways of these essential medicines.[3] It is an ester formed from 3α-tropanol (tropine) and (S)-phenyllactic acid. This compound is found naturally in several plants of the Solanaceae (nightshade) family, often co-occurring with its more abundant isomer, hyoscyamine.[2][4] This guide provides an in-depth overview of its discovery, detailed protocols for its extraction and purification from plant material, and methods for its structural elucidation, tailored for researchers in phytochemistry and drug development.

Discovery and Natural Occurrence

This compound was first identified as a significant intermediate in tropane alkaloid biosynthesis in plants like Atropa belladonna (Deadly Nightshade) and Datura species. Its presence was confirmed in hairy root cultures of Atropa belladonna, which are frequently used as a model system for studying tropane alkaloid production due to their stable and high-level synthesis of these compounds. The biosynthesis involves the esterification of tropine (B42219) with phenyllactic acid, a process recently elucidated to involve two key enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS).

Experimental Protocols: Isolation and Purification

The isolation of this compound follows a general methodology for extracting tertiary amine alkaloids from plant matrices. The protocol leverages the differential solubility of the alkaloid in its free base and salt forms, a principle central to the classic Stas-Otto method. The following is a comprehensive, multi-step protocol synthesized from standard phytochemical extraction procedures for tropane alkaloids.

1. Plant Material Preparation and Extraction

-

Objective: To prepare the plant material and perform an exhaustive extraction of total alkaloids.

-

Procedure:

-

Drying and Grinding: Air-dry the plant roots (e.g., Atropa belladonna) to a constant weight and grind them into a fine powder (approx. 40-60 mesh) to maximize the surface area for solvent penetration.

-

Maceration/Soxhlet Extraction:

-

Place 500 g of the powdered root material into a large vessel.

-

Add 2.5 L of methanol (B129727) and stir or agitate at room temperature for 24 hours.

-

Filter the methanolic extract through a Buchner funnel. Repeat the extraction on the remaining plant material (marc) two more times with 1.5 L of methanol each time to ensure exhaustive extraction.

-

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C. This yields a viscous, crude extract.

-

2. Acid-Base Liquid-Liquid Partitioning

-

Objective: To separate the protonated alkaloid salts from non-polar and neutral compounds.

-

Procedure:

-

Acidification: Dissolve the crude extract in 500 mL of 0.5 M sulfuric acid (H₂SO₄) or 2 M hydrochloric acid (HCl). This converts the alkaloids into their water-soluble salt forms.

-

Defatting: Transfer the acidic solution to a large separatory funnel. Wash the solution three times with 250 mL of an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to remove lipids, chlorophyll, and other non-polar impurities. Discard the organic layers.

-

Basification: Carefully adjust the pH of the remaining aqueous layer to 9-10 by adding a 25% ammonia (B1221849) solution or 2 M sodium hydroxide (B78521) (NaOH) dropwise. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Alkaloid Extraction: Extract the free base alkaloids from the basified aqueous solution by partitioning three to four times with 300 mL of dichloromethane or chloroform (B151607).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove residual water. Filter the solution and evaporate the solvent completely using a rotary evaporator to yield a crude alkaloid mixture containing this compound.

-

3. Chromatographic Purification

-

Objective: To isolate this compound from other co-extracted alkaloids.

-

Procedure:

-

Column Preparation: Prepare a silica (B1680970) gel (60-120 mesh) slurry in chloroform and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude alkaloid mixture in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. After the solvent evaporates, carefully load the dried, sample-adsorbed silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform and methanol. Begin with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).

-

Fraction Collection and Monitoring: Collect the eluate in fractions (e.g., 15-20 mL each). Monitor the separation by spotting fractions on Thin Layer Chromatography (TLC) plates. Develop the TLC plates using a chloroform:methanol (9:1, v/v) mobile phase and visualize the alkaloid spots by spraying with Dragendorff's reagent, which produces characteristic orange-brown spots.

-

Pooling and Concentration: Pool the fractions containing pure this compound (as determined by TLC comparison with a standard, if available) and evaporate the solvent to yield the isolated compound.

-

Data Presentation and Structural Elucidation

The identity and purity of the isolated this compound must be confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for both qualitative and quantitative analysis of tropane alkaloids. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.

Table 1: Analytical Methods for this compound Identification

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and phosphate (B84403) buffer | Helium carrier gas |

| Detection | UV Detector (e.g., at 210-220 nm) | Mass Spectrometer (MS) |

| Purpose | Purity assessment and quantification | Separation and identification based on mass fragmentation |

| Reference | | |

Table 2: Spectroscopic Data for this compound Structural Confirmation

| Technique | Data Type | Description |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Expected m/z corresponding to the molecular weight of this compound (C₁₇H₂₃NO₃). |

| Fragmentation Pattern | Characteristic fragments resulting from the loss of the tropane or phenyllactyl moieties. | |

| ¹H NMR | Chemical Shifts (δ) | Specific signals corresponding to the protons of the tropane ring and the phenyllactyl side chain. |

| Coupling Constants (J) | Provides information on the stereochemical relationship between adjacent protons. | |

| ¹³C NMR | Chemical Shifts (δ) | A distinct number of signals corresponding to the 17 carbon atoms in the molecule. |

| Reference | | |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound from plant material.

References

The Conversion of Littorine to Hyoscyamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of littorine (B1216117) as a precursor in the biosynthesis of the tropane (B1204802) alkaloid, hyoscyamine (B1674123). Hyoscyamine is a compound of significant pharmacological interest, and understanding its biosynthetic pathway is crucial for the development of novel production strategies, including metabolic engineering and synthetic biology approaches. This document provides a comprehensive overview of the enzymatic conversion of this compound to hyoscyamine, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Biosynthetic Pathway: From this compound to Hyoscyamine

The biosynthesis of hyoscyamine from this compound is a two-step enzymatic process that occurs in the roots of several solanaceous plants, such as Hyoscyamus niger and Atropa belladonna[1][2]. This conversion is a critical branch point in the tropane alkaloid biosynthetic pathway.

The process begins with the intramolecular rearrangement of (R)-littorine to (S)-hyoscyamine aldehyde. This reaction is catalyzed by the cytochrome P450 enzyme, CYP80F1, which functions as a this compound mutase/monooxygenase[1][3][4]. The proposed mechanism for this rearrangement involves the formation of either a benzylic radical or a benzylic carbocation intermediate.

In the second step, hyoscyamine aldehyde is reduced to hyoscyamine. This reduction is catalyzed by a recently identified enzyme, hyoscyamine dehydrogenase (HDH). The final product, (-)-hyoscyamine, can then undergo racemization to form atropine. Furthermore, hyoscyamine can be a substrate for hyoscyamine 6β-hydroxylase (H6H), leading to the production of scopolamine.

digraph "Hyoscyamine Biosynthesis from this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

edge [fontname="Arial", fontsize=10];

This compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Hyoscyamine_Aldehyde [label="Hyoscyamine Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

Hyoscyamine [label="Hyoscyamine", fillcolor="#FBBC05", fontcolor="#202124"];

Scopolamine [label="Scopolamine", fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> Hyoscyamine_Aldehyde [label="CYP80F1\n(this compound Mutase)", color="#4285F4"];

Hyoscyamine_Aldehyde -> Hyoscyamine [label="Hyoscyamine\nDehydrogenase (HDH)", color="#34A853"];

Hyoscyamine -> Scopolamine [label="Hyoscyamine\n6β-hydroxylase (H6H)", color="#EA4335"];

}

A typical experimental workflow for functional characterization.

This technical guide provides a foundational understanding of the conversion of this compound to hyoscyamine. The provided protocols and data serve as a starting point for researchers aiming to further elucidate this important biosynthetic pathway and leverage it for the production of valuable tropane alkaloids.

References

- 1. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Expression pattern of genes involved in tropane alkaloids biosynthesis and tropane alkaloids accumulation in Atropa belladonna] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Littorine Extraction from Atropa belladonna

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of littorine (B1216117), a tropane (B1204802) alkaloid, from Atropa belladonna. This compound is an isomer of hyoscyamine (B1674123) and atropine (B194438) and serves as a key precursor in the biosynthesis of other tropane alkaloids.[1] These protocols are intended for laboratory research and development purposes.

I. Introduction to this compound and Atropa belladonna

Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant in the Solanaceae family. It is a rich source of various tropane alkaloids, including atropine, scopolamine, and their precursor, this compound.[1][2] this compound's chemical structure is foundational to the synthesis of other pharmacologically significant alkaloids within the plant.[3] The extraction and isolation of this compound are critical for research into the biosynthesis of these compounds and for the development of novel pharmaceuticals.

II. Principles of Tropane Alkaloid Extraction

The extraction of tropane alkaloids, including this compound, from plant material is typically based on their physicochemical properties. The general principle involves an acid-base extraction. In their native state within the plant, alkaloids exist as salts and are soluble in aqueous acidic solutions. By manipulating the pH to an alkaline state, the alkaloid salts are converted to their free base form, which is soluble in organic solvents.[2] This allows for their separation from hydrophilic impurities.

III. Quantitative Data on Tropane Alkaloid Extraction

The yield of tropane alkaloids from Atropa belladonna can vary based on the plant part, extraction method, and solvent system used. While specific quantitative data for this compound extraction is not extensively reported, the data for general tropane alkaloid extraction provides a valuable benchmark.

| Plant Material | Extraction Method | Solvent System | Key Alkaloid(s) Quantified | Yield/Content | Reference |

| Atropa belladonna leaves and stems | Modified Bubble Column Extraction with Ultrasonic Bath | Chloroform:Methanol:Ammonia (B1221849) (15:15:1 v/v/v) | Atropine | 6.81% (predicted), 6.31% (actual) | |

| Atropa belladonna leaves | Methanol followed by acid-base extraction with 5% HCl and dichloromethane | Methanol, 5% HCl, Dichloromethane | Atropine | 0.16 - 0.27% | |

| Atropa belladonna fruit | Not specified | Not specified | Scopolamine, Atropine | 8.74 mg/g, 46.7 mg/g | |

| Hairy roots of Atropa baetica | Solvent Extraction | Chloroform:Methanol:Ammonia (15:5:1 v/v/v) followed by acid-base extraction | Scopolamine, Hyoscyamine | 3250-3525 µg/g DW, 800 µg/g DW |

IV. Experimental Protocols

The following protocols describe methods for the extraction of tropane alkaloids, which can be adapted for the specific isolation of this compound.

Protocol 1: General Acid-Base Extraction for Tropane Alkaloids

This protocol is a standard method for the extraction of total tropane alkaloids from dried Atropa belladonna plant material.

Materials:

-

Dried and powdered Atropa belladonna leaves

-

Petroleum ether

-

Sodium carbonate solution

-

Aqueous acetic acid

-

Solvent ether (diethyl ether)

-

Sodium carbonate

-

Anhydrous sodium sulfate

-

Methanol

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Defatting: Moisten the coarse powder of Atropa belladonna leaves with a sodium carbonate solution and extract with petroleum ether to remove fats and other non-polar materials.

-

Acidic Extraction: Filter the defatted plant material and subsequently extract it with an aqueous acetic acid solution. This will convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

-

Liquid-Liquid Extraction (Acidic): Transfer the acidic aqueous extract to a separatory funnel and wash with solvent ether to remove any remaining neutral or weakly acidic impurities. Discard the ether layer.

-

Basification: Add sodium carbonate to the aqueous layer to raise the pH. This will convert the alkaloid salts into their free base forms.

-

Liquid-Liquid Extraction (Basic): Extract the alkaline aqueous solution multiple times with an organic solvent such as diethyl ether or chloroform. The alkaloid free bases will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction

This method utilizes sonication to enhance the extraction efficiency.

Materials:

-

Dried and powdered Atropa belladonna leaves

-

0.1 N Sulfuric acid

-

Concentrated ammonia

-

Peroxide-free diethyl ether

-

Anhydrous sodium sulfate

-

Methanol

-

Ultrasonic bath

-

Centrifuge tubes

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Extraction: Place the powdered plant material in a centrifuge tube with 0.1 N sulfuric acid.

-

Sonication: Sonicate the mixture for 5 minutes.

-

Filtration: Filter the contents through Grade 1 Whatman paper. Wash the filter with additional 0.1 N sulfuric acid.

-

Basification: Add concentrated ammonia to the filtrate.

-

Liquid-Liquid Extraction: Transfer the solution to a separatory funnel and extract three times with peroxide-free diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo using a rotary evaporator at room temperature to obtain the crude alkaloid extract.

V. Purification and Identification

Following extraction, the crude extract containing a mixture of alkaloids will require further purification to isolate this compound.

-

Thin-Layer Chromatography (TLC): TLC is a common method for the initial identification and separation of alkaloids in the crude extract. A suitable mobile phase for tropane alkaloids is Toluene:Ethyl acetate:Diethylamine (70:20:10). Dragendorff's reagent can be used as a spraying agent to visualize the alkaloid spots, which typically appear as orange-brown spots.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantification and purification of this compound. A C18 column is often employed with a mobile phase consisting of a gradient of acidified water and acetonitrile. Detection is typically performed using a UV detector at around 210 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of this compound in the alkaloid fraction.

-

Nuclear Magnetic Resonance (NMR): NMR analysis is used for the definitive structural elucidation of the isolated this compound.

VI. Visualizations

Experimental Workflow for this compound Extraction

Caption: General workflow for the extraction and isolation of this compound from Atropa belladonna.

Biosynthetic Relationship of this compound

Caption: Simplified biosynthetic pathway showing this compound as a precursor to hyoscyamine and scopolamine.

References

Application Note: HPLC Analysis of Littorine in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine (B1216117) is a significant tropane (B1204802) alkaloid and a key biosynthetic intermediate in the production of the pharmacologically important compounds hyoscyamine (B1674123) and scopolamine (B1681570) within various plant species, particularly in the Solanaceae family such as Atropa belladonna.[1][2] The quantitative analysis of this compound in plant extracts is crucial for understanding the biosynthesis of these medicinally valuable alkaloids, for quality control of herbal raw materials, and for the development of new therapeutic agents. This application note provides a detailed protocol for the extraction and subsequent High-Performance Liquid Chromatography (HPLC) analysis of this compound from plant materials.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a liquid-liquid extraction (LLE) method for the efficient extraction of this compound from dried plant material, such as the roots of Atropa belladonna.

Materials:

-

Dried and finely powdered plant material (e.g., Atropa belladonna root)

-

0.5 M Sulfuric acid

-

25% Ammonia (B1221849) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

pH meter or pH indicator strips

-

Separatory funnel

Procedure:

-

Maceration: Weigh 1 gram of the dried, powdered plant material and place it into a flask. Add 20 mL of methanol and allow it to macerate for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the methanolic extract through filter paper. Wash the residue with an additional 10 mL of methanol and combine the filtrates.

-

Solvent Evaporation: Concentrate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Acidification: Dissolve the dried extract in 20 mL of 0.5 M sulfuric acid. This step protonates the alkaloids, rendering them water-soluble.

-

Defatting: To remove non-polar compounds, wash the acidic solution twice with 20 mL of dichloromethane in a separatory funnel. Discard the organic (dichloromethane) layers.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of this compound: Extract the alkaloids from the basified aqueous solution three times with 20 mL of dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to dryness using a rotary evaporator.

-

Reconstitution: Dissolve the final dried residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis of this compound

This section details the HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile). |

| Gradient Program | 0-15 min: 10-40% B15-20 min: 40-10% B20-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Standard | A certified reference standard of this compound. |

Data Presentation

Quantitative HPLC Data (Hypothetical)

The following table summarizes the expected quantitative data for the HPLC analysis of a standard solution of this compound.

| Compound | Retention Time (min) |

| This compound | ~ 12.5 |

Method Validation Parameters (Hypothetical)

This table presents typical validation parameters for the HPLC method.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

This compound Biosynthetic Pathway

Caption: Biosynthesis of this compound from its precursors.[1]

References

Application Notes and Protocols for the Structure Elucidation of Littorine using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Littorine (B1216117)

This compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as those of the Datura genus. It is an ester formed from the bicyclic amino alcohol tropine (B42219) and (R)-phenyllactic acid. The structural characterization of this compound is crucial for understanding the biosynthesis of pharmacologically significant alkaloids like hyoscyamine (B1674123) and scopolamine, into which this compound is converted via an intramolecular rearrangement. Accurate structural data is the foundation for synthetic chemistry efforts, pharmacological studies, and drug development programs targeting the cholinergic system.

NMR Spectroscopic Data for this compound

Unambiguous assignment of all proton and carbon signals is achieved through a combination of 1D NMR (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC) experiments. While a complete, officially published dataset for this compound is scarce, the following tables present representative ¹H and ¹³C NMR data compiled from typical values for tropane moieties and phenyllactic acid derivatives. The data is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).

Note: The following data is representative and intended for illustrative purposes. Actual experimental values may vary.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1, H-5 | ~3.20 | br s | - |

| H-2, H-4 | ~2.10 / ~1.70 | m | - |

| H-3 | ~5.15 | t | ~5.0 |

| H-6, H-7 | ~2.25 / ~1.60 | m | - |

| N-CH₃ | ~2.35 | s | - |

| H-2' | ~4.40 | dd | 8.0, 4.5 |

| H-3'a | ~3.10 | dd | 14.0, 4.5 |

| H-3'b | ~2.95 | dd | 14.0, 8.0 |

| H-2'', H-6'' | ~7.35 | d | ~7.5 |

| H-3'', H-5'' | ~7.30 | t | ~7.5 |

| H-4'' | ~7.25 | t | ~7.5 |

| 2'-OH | ~3.50 | br s (exch.) | - |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ) ppm | Carbon Type (DEPT) |

| C-1, C-5 | ~62.0 | CH |

| C-2, C-4 | ~35.5 | CH₂ |

| C-3 | ~67.0 | CH |

| C-6, C-7 | ~26.0 | CH₂ |

| N-CH₃ | ~40.0 | CH₃ |

| C-1' | 173.2[1] | C (Quaternary) |

| C-2' | ~72.0 | CH |

| C-3' | ~41.0 | CH₂ |

| C-1'' | ~137.0 | C (Quaternary) |

| C-2'', C-6'' | ~129.5 | CH |

| C-3'', C-5'' | ~128.5 | CH |

| C-4'' | ~127.0 | CH |

Experimental Protocols

This section details the procedures for sample preparation and acquisition of NMR data for the structure elucidation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from plant material (e.g., roots of Datura species) containing a mixture of tropane alkaloids.

-

Extraction : Macerate dried and powdered plant material with an acidic methanol (B129727) or ethanol (B145695) solution (e.g., 1% acetic acid in methanol) overnight.

-

Filtration and Concentration : Filter the extract to remove solid plant matter. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction (Purification) :

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).

-

Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove lipids and other non-basic compounds.

-

Basify the aqueous layer to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide.

-

Extract the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or a 3:1 mixture of chloroform and isopropanol).

-

Collect the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a purified alkaloid mixture.

-

-

Chromatographic Separation : Separate this compound from other alkaloids (like hyoscyamine) using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel.

NMR Sample Preparation

-

Sample Quantity : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is commonly used for tropane alkaloids. Other solvents like deuterated methanol (CD₃OD) or benzene (B151609) (C₆D₆) can be used to resolve overlapping signals.

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration : Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug if necessary to remove any particulate matter.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR (Proton) :

-

Purpose : To determine the number of different proton environments and their integrations (ratios). Provides information on chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants.

-